5-bromo-8-methoxyquinoxaline CAS number and supplier search
5-bromo-8-methoxyquinoxaline CAS number and supplier search
Strategic Sourcing and Synthetic Integration of 5-Bromo-8-methoxyquinoxaline (CAS 208261-83-0) in TLR7/8 Antagonist Development
Executive Summary
In modern immunology and oncology drug discovery, the precise modulation of Toll-like receptors (TLRs) requires highly functionalized, rigid heterocyclic scaffolds. 5-Bromo-8-methoxyquinoxaline (CAS 208261-83-0) has emerged as a critical building block in the synthesis of polycyclic TLR7/8 antagonists. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between commercial sourcing and bench-level synthetic execution. This guide details the physicochemical profiling, vendor qualification logic, mechanistic rationale, and a self-validating synthetic protocol for integrating this quinoxaline derivative into advanced drug development workflows.
Physicochemical Profiling & Sourcing Strategy
Before initiating any synthetic campaign, rigorous characterization and strategic sourcing of the starting material are paramount. The dual functionality of 5-bromo-8-methoxyquinoxaline—a reactive bromide vector for transition-metal cross-coupling and a methoxy group for electronic tuning—makes it highly valuable but also sensitive to trace impurities.
Quantitative Physicochemical Data
The baseline parameters for verifying incoming batches of this compound are summarized below.
Table 1: Physicochemical Properties of 5-Bromo-8-methoxyquinoxaline
| Property | Value | Analytical Relevance |
|---|---|---|
| CAS Number | 208261-83-0 | Unique identifier for vendor databases[1]. |
| Molecular Formula | C9H7BrN2O | Defines exact mass requirements. |
| Molecular Weight | 239.07 g/mol | Required for stoichiometric calculations. |
| Appearance | Yellow solid | Visual baseline for degradation (darkening indicates oxidation). |
| Mass Spectrometry | 238.8 [M+H]+ | Primary target mass for LC-MS validation[2]. |
Vendor Qualification Logic
Selecting a supplier is not merely a cost exercise; it is a risk mitigation strategy. Because this building block is typically subjected to downstream palladium-catalyzed cross-coupling, trace heavy metal impurities from the supplier's own synthesis can poison your catalysts.
Table 2: Commercial Supplier Evaluation Matrix
| Supplier | Catalog Number | Purity Focus | Strategic Application |
|---|---|---|---|
| AA Blocks | AA023QLC | High (>97%) | Late-stage lead optimization & SAR studies[3]. |
| ChemicalBook | 37466-89-0 | Variable | Initial screening & route scouting[4]. |
| Molaid | 208261-83-0 | Standard | Bulk intermediate synthesis[1]. |
Scientific Causality: Always subject incoming batches to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual palladium or iron. Even 50 ppm of a rogue transition metal can alter the chemoselectivity of your downstream Buchwald-Hartwig aminations.
Mechanistic Rationale in Immunology (TLR7/8 Antagonism)
Toll-like receptors 7 and 8 are endosomal sensors that recognize single-stranded RNA (ssRNA), triggering a cascade that recruits the MyD88 adapter protein. This leads to NF-κB translocation and the massive release of pro-inflammatory cytokines (e.g., IFN, TNF-α). In autoimmune disorders, this pathway is pathologically overactive.
The quinoxaline core derived from CAS 208261-83-0 acts as a rigid, planar pharmacophore that competitively binds to the TLR7/8 receptor pocket, as detailed in2[2]. The methoxy group acts as a critical hydrogen bond acceptor, while the position previously occupied by the bromine atom serves as the attachment point for complex piperidine or basic amine side chains that lock the antagonist into the receptor's binding groove.
Figure 1: TLR7/8 signaling cascade and targeted inhibition by quinoxaline-derived antagonists.
Synthetic Integration: Self-Validating Buchwald-Hartwig Protocol
To convert 5-bromo-8-methoxyquinoxaline into a functional TLR7/8 antagonist, the most reliable methodology is a Palladium-catalyzed Buchwald-Hartwig cross-coupling with a target amine (e.g., a substituted piperidine).
Causality of Experimental Design
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Substrate Dynamics: The quinoxaline ring is highly electron-deficient. While this makes the C-Br bond susceptible to rapid oxidative addition by Pd(0), it also makes it prone to unwanted protodehalogenation side reactions.
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Catalyst & Ligand Selection: We utilize Pd2(dba)3 paired with Xantphos. Xantphos is a bidentate ligand with a wide bite angle (111°). This specific geometry forces the palladium center to accelerate reductive elimination, outcompeting off-target pathways and ensuring high C-N bond formation yields[5].
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Base Selection: Cs2CO3 is selected over stronger bases like NaOtBu. The milder carbonate base prevents the degradation of base-sensitive functional groups (like Boc-protected amines) present on the complex coupling partner.
Figure 2: Self-validating workflow for Buchwald-Hartwig amination of the quinoxaline core.
Step-by-Step Methodology
Step 1: Reagent Preparation and Rigorous Deoxygenation
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Action: In an oven-dried Schlenk flask, combine 5-bromo-8-methoxyquinoxaline (1.0 equiv), the target amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv). Suspend in anhydrous 1,4-dioxane (0.1 M).
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Self-Validation: Before heating, the mixture must be degassed via three freeze-pump-thaw cycles. Causality: Ambient oxygen will irreversibly oxidize the active Pd(0) species to inactive Pd(II), turning the solution black and permanently halting the catalytic cycle.
Step 2: Catalytic Coupling and Thermal Activation
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Action: Backfill the flask with argon and heat the mixture to 100 °C in a pre-heated oil bath for 4–6 hours.
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Causality: Elevated temperatures are required to overcome the activation energy barrier of the transmetalation and reductive elimination steps, particularly when coupling sterically hindered secondary amines.
Step 3: In-Process Control (IPC) via UPLC-MS
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Action: At the 2-hour and 4-hour marks, withdraw a 10 µL aliquot under positive argon pressure. Dilute in 1 mL of LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the UPLC-MS.
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Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <2% of the starting material mass (m/z 238.8 [M+H]+)[2] and >95% conversion to the product mass. If starting material persists, an additional 0.02 equiv of Pd2(dba)3/Xantphos is added.
Step 4: Quenching, Filtration, and Isolation
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Action: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite.
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Causality: The Celite pad effectively traps insoluble inorganic salts (Cs2CO3 and cesium halides) and precipitated palladium black, preventing unbreakable emulsions during subsequent aqueous extraction.
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Self-Validation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (0% to 100% EtOAc in Hexane gradient) to yield the pure intermediate as a yellow solid. Confirm structural integrity via 1H-NMR and quantitative NMR (qNMR)[2].
Conclusion
The successful deployment of 5-bromo-8-methoxyquinoxaline in drug discovery relies on a triad of rigorous vendor qualification, deep mechanistic understanding of the target biology, and the execution of self-validating synthetic protocols. By controlling the catalytic environment and implementing strict in-process controls, researchers can reliably transform this commercially available building block into highly potent TLR7/8 antagonists.
References
- Source: molaid.
- Title: WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders Source: Google Patents URL
- Source: aablocks.
- Source: chemicalbook.
- Source: nih.gov (PMC)
Sources
- 1. 5-bromo-8-methoxy-quinoxaline - CAS号 208261-83-0 - 摩熵化学 [molaid.com]
- 2. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]
- 3. aablocks.com [aablocks.com]
- 4. CAS [chemicalbook.com]
- 5. A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes - PMC [pmc.ncbi.nlm.nih.gov]
